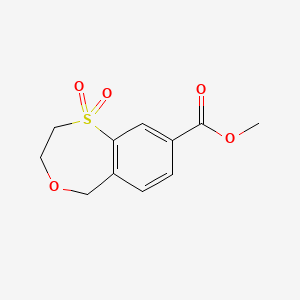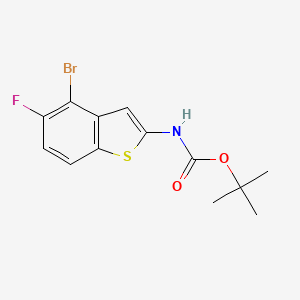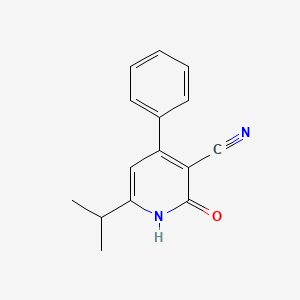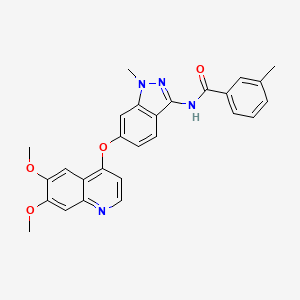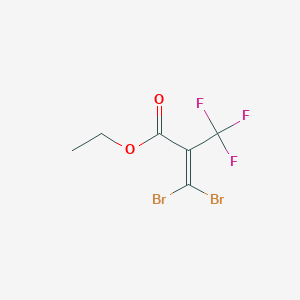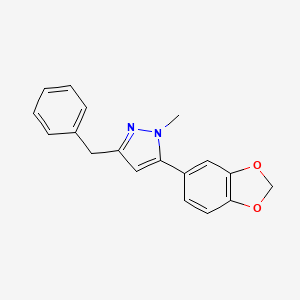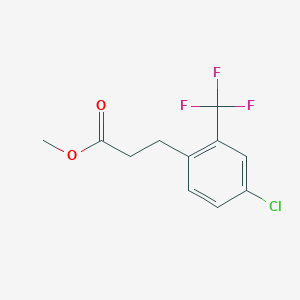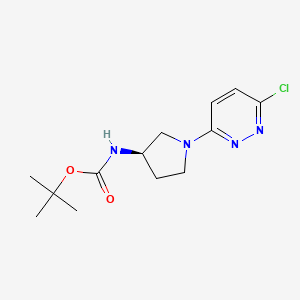
(R)-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a pyrrolidine ring substituted with a chloropyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative that has been functionalized with a chloropyridazine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, facilitating nucleophilic attack on the pyrrolidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The chloropyridazine moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the pyridazine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use bases like triethylamine or sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the chloropyridazine moiety.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazine moiety may bind to active sites, inhibiting enzyme activity or blocking receptor function. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate: Lacks the ®-configuration.
tert-butyl (1-(6-bromopyridazin-3-yl)pyrrolidin-3-yl)carbamate: Substituted with bromine instead of chlorine.
tert-butyl (1-(6-chloropyridazin-3-yl)piperidin-3-yl)carbamate: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
®-tert-butyl (1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both the pyrrolidine and chloropyridazine moieties. This combination of structural features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C13H19ClN4O2 |
|---|---|
Molecular Weight |
298.77 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-(6-chloropyridazin-3-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)15-9-6-7-18(8-9)11-5-4-10(14)16-17-11/h4-5,9H,6-8H2,1-3H3,(H,15,19)/t9-/m1/s1 |
InChI Key |
DJYPPSQXUJOZIJ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NN=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


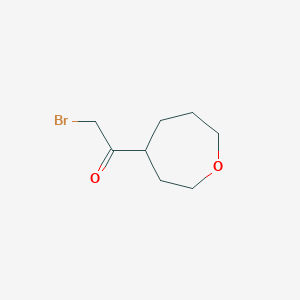
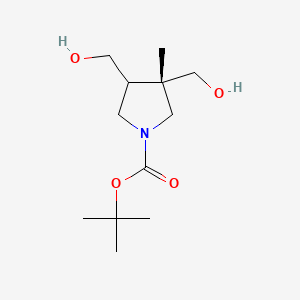

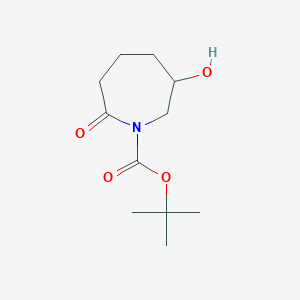
![7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamidoxime, 4-amino-7-beta-D-ribo furanosyl-](/img/structure/B13901420.png)

